Product packaging for Neuropeptide Y (13-36) (porcine)(Cat. No.:CAS No. 113662-54-7)

Neuropeptide Y (13-36) (porcine)

Cat. No.: B044619
CAS No.: 113662-54-7
M. Wt: 2982.4 g/mol
InChI Key: HEALDAASUSTTPJ-QGTLAHJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Neuropeptide Y Discovery and Isolation

The journey to understanding Neuropeptide Y (13-36) begins with the discovery of its parent molecule, Neuropeptide Y. This 36-amino acid peptide is one of the most abundant neuropeptides in the mammalian nervous system and plays a pivotal role in a wide array of physiological processes. wikipedia.orgresearchgate.netnih.gov

In 1982, the scientific community was introduced to Neuropeptide Y through its successful isolation from the porcine brain. wikipedia.orgnih.govpnas.org This breakthrough was the culmination of efforts to identify and characterize novel biologically active peptides. The choice of the porcine brain as the source material was significant, and the isolated peptide was found to have a high degree of sequence homology with other peptides like peptide YY and pancreatic polypeptide, suggesting they belong to the same peptide family. pnas.orgbiosyn.com The complete amino acid sequence of this porcine brain peptide was determined, revealing a 36-residue chain with a C-terminal amide. pnas.orgbiosyn.com This foundational work laid the groundwork for decades of research into the multifaceted functions of NPY. researchgate.net

Following the discovery of the full-length NPY (1-36), researchers began to identify naturally occurring, N-terminally truncated fragments of the peptide. biosyn.comnih.gov These fragments are not merely degradation products but are generated through specific enzymatic cleavage and possess distinct biological activities. biosyn.comnih.gov Among these, fragments like NPY (3-36) and NPY (2-36) were identified as agonists for Y2 and Y5 receptors. biosyn.comnih.gov Further investigation revealed the existence of other C-terminal fragments, including NPY (13-36). hellobio.compeptide.com These truncated forms, including the porcine variant of NPY (13-36), exhibit different receptor binding profiles compared to the full-length peptide, allowing for more precise investigation of specific NPY receptor functions. medchemexpress.comnih.gov For instance, while full-length NPY can cause vasoconstriction through the Y1 receptor, N-terminally truncated versions like NPY (3-36) lack this effect, highlighting the functional significance of these variations. arvojournals.org

Neuropeptide Y (13-36) as a Research Probe

The unique characteristics of Neuropeptide Y (13-36) (porcine) have established it as a critical tool for researchers studying the NPY system. Its selectivity for a particular receptor subtype allows for the targeted exploration of physiological pathways.

Neuropeptide Y (13-36) (porcine) is recognized as a selective agonist for the Neuropeptide Y2 (Y2) receptor. hellobio.compeptide.comtocris.com This specificity is crucial because the NPY system comprises multiple receptor subtypes (Y1, Y2, Y4, Y5, and y6), each mediating different physiological effects. wikipedia.orgresearchgate.net The Y2 receptor, for example, is involved in presynaptic neurotransmission and has been implicated in the inhibition of appetite. wikipedia.org By using NPY (13-36), researchers can specifically activate Y2 receptors and study their downstream effects without the confounding influence of other NPY receptors. medchemexpress.comnih.govnih.gov For example, central administration of porcine NPY (13-36) has been shown to produce vasopressor effects, demonstrating the role of Y2 receptors in cardiovascular regulation. nih.gov This selective action makes NPY (13-36) an indispensable probe for elucidating the precise functions of the Y2 receptor in various physiological and pathological processes. nih.gov

Table 1: Receptor Specificity of Neuropeptide Y and its Fragments

Compound Primary Receptor Target(s)
Neuropeptide Y (1-36) Y1, Y2, Y5
Neuropeptide Y (3-36) Y2, Y5
Neuropeptide Y (13-36) (porcine) Y2

The Neuropeptide Y sequence is remarkably conserved across different species, a testament to its fundamental biological importance. nih.govnih.govnih.gov Studies have shown a high degree of sequence homology between NPY from different vertebrates, including mammals, birds, and fish. nih.gov For example, chicken NPY differs from rat NPY at only one amino acid position, and the Torpedo marmorata (a species of ray) sequence differs at only three positions. nih.gov This evolutionary conservation extends to the functional level, meaning that porcine NPY and its fragments can often be used in studies involving other species, including rats and mice, with the expectation of similar biological activity. genscript.comnih.gov This cross-species functional homology is a significant advantage in research, as it allows for the extrapolation of findings from animal models to better understand human physiology. genscript.com The ability to use porcine NPY (13-36) in various animal models facilitates a broader investigation of the Y2 receptor's role in diverse biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C135H209N41O36 B044619 Neuropeptide Y (13-36) (porcine) CAS No. 113662-54-7

Properties

CAS No.

113662-54-7

Molecular Formula

C135H209N41O36

Molecular Weight

2982.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1

InChI Key

HEALDAASUSTTPJ-QGTLAHJGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

sequence

PAEDLARYYSALRHYINLITRQRY

Origin of Product

United States

Ii. Neuropeptide Y Receptor Subtype Interactions and Binding Kinetics

Selective Agonism of Neuropeptide Y (13-36) at Y2 Receptors

Neuropeptide Y (13-36) is recognized as a selective agonist for the Y2 receptor subtype. medchemexpress.com This selectivity arises from its structural characteristics, specifically the truncation of the N-terminal amino acids, which significantly alters its interaction with different NPY receptors.

High-Affinity Binding Characteristics for Y2 Receptor Subtype

NPY (13-36) exhibits a high affinity for the Y2 receptor. nih.govpnas.orgnih.govscispace.com Studies have shown that even with the removal of the initial 12 amino acids, the C-terminal fragment retains the ability to bind effectively to the Y2 receptor, often with only a marginal reduction in affinity compared to the full-length NPY. portlandpress.com This characteristic is a defining feature of the Y2 receptor, which can be activated by various N-terminally truncated NPY fragments. acnp.org In fact, even shorter fragments like NPY (18-36) and NPY (22-36) can bind to the Y2 receptor with nanomolar affinity. frontiersin.org The purification of the NPY-Y2 receptor from porcine brain has confirmed its high affinity for C-terminal fragments, including NPY (13-36). nih.gov

Differential Binding Profiles and Potency Across Other Neuropeptide Y Receptor Subtypes (Y1, Y4, Y5, Y6)

In stark contrast to its high affinity for the Y2 receptor, NPY (13-36) displays significantly reduced affinity and potency at other NPY receptor subtypes. nih.gov

Y1 Receptor: The Y1 receptor requires the complete N-terminal sequence of NPY for high-affinity binding. pnas.orgportlandpress.com Consequently, the N-terminal truncation in NPY (13-36) leads to a dramatic loss of affinity for the Y1 receptor. pnas.orgnih.govnih.gov Studies have shown that deleting even the first two N-terminal residues of NPY remarkably reduces Y1 receptor activation. nih.gov

Y4 Receptor: The Y4 receptor is preferentially activated by pancreatic polypeptide (PP). While NPY can bind to it, truncated fragments like NPY (13-36) are not potent agonists for this receptor subtype. pnas.org

Y5 Receptor: The Y5 receptor can be activated by NPY (13-36). pnas.org However, its activation profile differs from that of the Y2 receptor.

Y6 Receptor: The Y6 receptor is a pseudogene in humans and therefore not a functional target. nih.gov

The following table summarizes the differential binding characteristics of NPY (13-36).

Receptor SubtypeBinding Affinity/Potency of NPY (13-36)
Y1 Markedly reduced affinity. pnas.orgnih.govnih.gov
Y2 High affinity. nih.govpnas.orgnih.govscispace.com
Y4 Low potency. pnas.org
Y5 Can activate the receptor. pnas.org

Role of C-Terminal Peptide Fragments in Y2 Receptor Activation

The C-terminal portion of Neuropeptide Y is crucial for its interaction with and activation of the Y2 receptor. pnas.orgnih.govnih.govnih.gov Spectroscopic studies have indicated that the C-terminal fragment NPY(32-36) (Thr³²-Arg³³-Gln³⁴-Arg³⁵-Tyr³⁶NH₂) is directly involved in the interaction with the Y2 receptor. nih.gov This region of the peptide is essential for the binding and subsequent activation of the receptor. While the full-length peptide is a potent agonist, the preservation of the C-terminal structure in fragments like NPY (13-36) allows for effective Y2 receptor engagement. nih.gov

Molecular Determinants of Ligand Selectivity and Receptor Activation

The selectivity of NPY (13-36) for the Y2 receptor is dictated by specific structural features of both the ligand and the receptor.

Structural Requirements for Y2 Receptor Affinity Following N-Terminal Truncation

The ability of the Y2 receptor to bind N-terminally truncated fragments like NPY (13-36) highlights a key difference in its structural requirements compared to the Y1 receptor. nih.govnih.gov The Y1 receptor necessitates the presence of the N-terminus for binding, suggesting a two-site interaction model where both the N- and C-termini of NPY are critical. Conversely, the Y2 receptor primarily relies on the C-terminal portion of the peptide for high-affinity binding. nih.gov This indicates that the N-terminal region of NPY is not essential for Y2 receptor recognition and activation.

Analysis of Key Amino Acid Residues Influencing Receptor Interaction

Specific amino acid residues within both Neuropeptide Y and the Y2 receptor are critical for their interaction. Within the C-terminus of NPY, residues Arg³³ and Arg³⁵ are highly conserved and play a significant role in receptor binding. frontiersin.org Mutagenesis studies on the Y2 receptor have identified several key residues that influence ligand binding. For instance, Tyr2.64 and Tyr7.31 in the human Y2 receptor appear to be involved in the interaction with peptide ligands. nih.gov The interaction between the C-terminal residues of NPY and specific pockets within the transmembrane domains of the Y2 receptor is a crucial determinant of binding and activation. nih.govnih.gov

Conformational Studies of Neuropeptide Y (13-36) in Relation to Receptor Binding

The interaction of Neuropeptide Y (NPY) and its fragments with its cognate receptors is fundamentally governed by the three-dimensional structure, or conformation, of the peptide. For the C-terminal fragment Neuropeptide Y (13-36), extensive conformational studies have been crucial in elucidating its pronounced selectivity for the Y2 receptor subtype. These investigations have employed a range of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational molecular modeling, to define the structural determinants of its binding profile.

Research has consistently shown that while the full-length NPY peptide adopts a characteristic hairpin-like structure, often referred to as the "PP-fold," the N-terminally truncated fragment NPY(13-36) primarily constitutes the C-terminal α-helical domain of this fold. nih.govportlandpress.com Solution structure analyses using NMR have confirmed that residues 13-36 of NPY form a stable, amphipathic α-helix. nih.gov This helical conformation is not merely a structural remnant of the parent molecule but a critical prerequisite for effective binding and activation of the Y2 receptor. nih.gov

Conformational analysis of NPY(13-36) and the analogous fragment NPY(18-36) through CD and NMR spectroscopy has revealed that the α-helical structure ensures the appropriate spatial orientation and exposure of key amino acid side chains, particularly those of the C-terminal dipeptide Arg35 and Tyr36. nih.gov The C-terminal amidation of Tyr36 is also known to be essential for activity at NPY receptors, and its interaction is facilitated by the peptide's helical fold. nih.gov Cryo-electron microscopy (cryo-EM) studies of the full-length NPY bound to the Y2 receptor support this, showing the C-terminal tail of the peptide extending deep into the receptor's transmembrane core. nih.gov

The profound selectivity of NPY(13-36) for the Y2 receptor over the Y1 receptor is a direct consequence of its conformation and truncated nature. The Y1 receptor requires the complete N-terminus of NPY for high-affinity binding, and its absence in NPY(13-36) results in a dramatic loss of affinity for this subtype. portlandpress.comfrontiersin.org In contrast, the Y2 receptor accommodates N-terminally truncated fragments, with the α-helical C-terminal portion being the primary determinant for binding. frontiersin.org This distinction is highlighted in binding assays, where NPY(13-36) demonstrates high potency at the Y2 receptor but is significantly less effective at the Y1 receptor. nih.gov

Studies on the related peptide, Peptide YY (PYY), further underscore the relationship between helical content and receptor selectivity. The Y2-selective fragment PYY(3-36) exhibits a specific helical content as measured by CD, which is believed to be crucial for its receptor preference. physiology.org The structural similarities between PYY and NPY fragments suggest a common mechanism where the degree and stability of the C-terminal α-helix dictate the efficacy of interaction with the Y2 receptor. physiology.org

Detailed research findings on the binding affinities and structural characteristics are presented in the tables below.

Interactive Data Tables

The following tables provide a summary of research findings from conformational and binding studies of Neuropeptide Y (13-36) and related peptides.

Table 1: Receptor Binding Affinity of NPY Fragments and Analogs
PeptideReceptor SubtypeCell Line/TissueBinding Affinity (IC50 or Kd, nM)Reference
NPY (13-36)Y1SK-N-MC cells>1000 pnas.org
NPY (13-36)Y2SMS-KAN cells~1.3 pnas.org
PYY (3-36)Y1Transfected Cells1050 physiology.org
PYY (3-36)Y2Transfected Cells0.11 physiology.org
NPY (full-length)Y1SK-N-MC cells~0.3 pnas.org
NPY (full-length)Y2SMS-KAN cells~0.4 pnas.org
Table 2: Helical Content of PYY Analogs as Determined by Circular Dichroism
PeptideReceptor SelectivityCalculated Helicity (%)Reference
PYY (1-36)Non-selective42% physiology.org
[Pro34]PYYY1-selective32% physiology.org
PYY (3-36)Y2-selective23% physiology.org

Iii. Intracellular Signaling Pathways Mediated by Neuropeptide Y 13 36 Activation

G-Protein Coupled Receptor (GPCR) Mechanisms

The initial step in NPY (13-36) signaling involves its interaction with Y2 receptors, which are members of the GPCR superfamily. karger.com This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.

Upon activation by NPY (13-36), the Y2 receptor preferentially couples to inhibitory G-proteins of the Gαi/o family. nih.gov This coupling is a critical event that dictates the subsequent downstream signaling events. The activation of the Y2 receptor by NPY (13-36) leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, both of which can act as intracellular signaling molecules. karger.com Studies using pertussis toxin, which specifically ADP-ribosylates and inactivates Gαi/o proteins, have demonstrated that the inhibitory effects of NPY (13-36) are abolished, confirming the essential role of this G-protein subtype in its signaling cascade. nih.govjneurosci.org The persistent signaling of the Y2 receptor can lead to a depletion of the cellular Gαi/o protein pool, resulting in a desensitized state for the Y2 receptor and other Gαi/o-coupled receptors. nih.gov

A primary consequence of Gαi/o protein activation by the NPY (13-36)-bound Y2 receptor is the inhibition of adenylyl cyclase activity. d-nb.infod-nb.info Adenylyl cyclase is the enzyme responsible for converting ATP into cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, NPY (13-36) effectively reduces the intracellular concentration of cAMP. d-nb.infod-nb.info This decrease in cAMP levels has widespread effects on cellular function, as cAMP is a key regulator of Protein Kinase A (PKA). The reduction in cAMP accumulation and subsequent decrease in PKA activity is a central mechanism through which NPY (13-36) exerts its modulatory effects on various physiological processes. d-nb.info

Downstream Intracellular Signaling Cascades

The initial GPCR-mediated events trigger a series of downstream signaling cascades that ultimately mediate the physiological responses to NPY (13-36).

NPY (13-36) has been shown to modulate the activity of both calcium (Ca2+) and potassium (K+) channels in various cell types, including neurons. physiology.orgnih.gov In many instances, activation of Y2 receptors by NPY (13-36) leads to an attenuation of Ca2+ influx. nih.gov This can occur through the inhibition of voltage-gated Ca2+ channels, particularly of the N- and P/Q-types. nih.govphysiology.org The inhibitory effect on Ca2+ channels is often mediated by the Gβγ subunit of the activated Gαi/o protein. nih.gov In contrast to its inhibitory effect on Ca2+ channels, NPY (13-36) can activate inwardly rectifying potassium (GIRK) channels. physiology.orgnih.gov This activation leads to an efflux of K+ ions, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Table 1: Effects of Neuropeptide Y (13-36) on Ion Channel Conductance
Ion ChannelEffect of NPY (13-36) ActivationPrimary Mediating SubunitResulting Cellular ResponseReferences
Voltage-Gated Ca2+ Channels (N- and P/Q-type)InhibitionGβγDecreased Ca2+ influx, attenuation of neurotransmitter release nih.govnih.govphysiology.org
G-protein-activated Inwardly Rectifying K+ (GIRK) ChannelsActivationGβγK+ efflux, membrane hyperpolarization, decreased neuronal excitability physiology.orgnih.gov

In some cellular contexts, NPY (13-36) can lead to the activation of Protein Kinase C (PKC) pathways. nih.gov While the primary signaling pathway for Y2 receptors is through the inhibition of adenylyl cyclase, cross-talk with other signaling cascades can occur. Activation of Y2 receptors can, in some instances, lead to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org DAG is a direct activator of PKC. Studies have shown that NPY can potentiate phenylephrine-induced PKC stimulation. pnas.org However, the direct and independent activation of PKC by NPY (13-36) is not as universally established as its effects on cAMP and ion channels.

The modulation of intracellular calcium levels by NPY (13-36) can indirectly influence the activity of Calcium/Calmodulin-Dependent Kinase II (CaMKII). frontiersin.orgnih.gov CaMKII is a key signaling molecule involved in a multitude of cellular processes, including synaptic plasticity and gene expression. nih.govmdpi.com An increase in intracellular calcium can lead to the activation of calmodulin, which in turn activates CaMKII. nih.gov While NPY (13-36) often leads to a decrease in calcium influx, the complex interplay of ion channel modulation and potential release from intracellular stores can result in localized calcium transients that may activate CaMKII. frontiersin.org The involvement of CaMKII in NPY signaling adds another layer of complexity to its modulatory actions.

Table 2: Key Downstream Signaling Molecules Modulated by Neuropeptide Y (13-36)
Signaling MoleculeModulation by NPY (13-36)Upstream ActivatorKey FunctionsReferences
Protein Kinase C (PKC)Activation (often potentiates other signals)Diacylglycerol (DAG)Modulation of ion channels, gene expression, cell proliferation nih.govpnas.org
Calcium/Calmodulin-Dependent Kinase II (CaMKII)Indirect modulation via Ca2+Ca2+/CalmodulinSynaptic plasticity, neurotransmitter release, gene expression frontiersin.orgnih.govnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades, including ERK1/2

Neuropeptide Y (13-36) (NPY (13-36)), a C-terminal fragment of the full-length Neuropeptide Y, functions as a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2R). karger.comembopress.orggenscript.com The activation of Y2R by NPY (13-36) initiates intracellular signaling cascades that can, in a context-dependent manner, influence the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The Y2 receptor is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov While much of the research on NPY's potent mitogenic effects points towards Y1 and Y5 receptor-mediated pathways, the role of Y2R in MAPK/ERK1/2 regulation is more nuanced and appears highly dependent on the specific cell type and physiological conditions. nih.gov

Research has demonstrated that both Y1 and Y2 receptors can stimulate increases in MAPK activity. In Chinese hamster ovary (CHO) K1 cells engineered to express either Y1 or Y2 receptors, NPY triggered dose-dependent increases in MAPK activity. nih.gov This stimulation was sensitive to pertussis toxin, indicating the involvement of Gi proteins. nih.gov Furthermore, the response was blocked by a MAPK kinase (MEK) inhibitor (PD098059) and wortmannin, an inhibitor of phosphatidylinositol-3-kinase (PI3K), suggesting that Y2 receptor activation can engage the PI3K/MAPK pathway. nih.gov

In other contexts, the role of Y2R in MAPK activation is less direct or even inhibitory. For instance, in primary cardiomyocytes, NPY (13-36) did not potentiate phenylephrine-induced MAPK activation, a synergistic effect that was observed with Y5 receptor agonists. nih.gov This suggests that in cardiac muscle cells, Y2R activation does not contribute to this specific MAPK-related hypertrophic signaling pathway. nih.gov

Conversely, studies related to neuropathic pain and cellular metabolism suggest a more direct link between Y2R and MAPK signaling. In the amygdala of rats, the interaction between NPY and Y2R has been shown to activate the MAPK signaling pathway, contributing to neuropathic pain-like behaviors. tandfonline.com Similarly, research indicates that Y2R activation can stimulate lipid accumulation in adipocytes through pathways that include MAPK and PI3K signaling. karger.com These findings point to a role for Y2R/MAPK signaling in specific pathophysiological processes.

The collective evidence indicates that while NPY (13-36) can activate the MAPK/ERK1/2 cascade via the Y2 receptor, this is not a universal outcome. The signaling is highly specific to the cellular environment. While Y1 and Y5 receptors are more broadly associated with robust proliferative signals that converge on the ERK1/2 cascade, Y2R's influence is more specialized, contributing to processes ranging from cell growth regulation to neuropathic pain modulation through its interaction with the MAPK pathway. nih.govnih.govtandfonline.com

Interactive Data Table: Research Findings on NPY (13-36) and MAPK/ERK1/2 Signaling

Experimental ModelAgonist UsedKey FindingImplication for MAPK/ERK1/2Reference
CHO K1 cells expressing Y2 receptorsNeuropeptide YNPY stimulated dose-dependent increases in MAPK activity.Y2 receptor activation directly stimulates MAPK activity via a Gi protein and PI3K-dependent pathway. nih.gov
Primary mouse cardiomyocytesNPY (13-36)Failed to synergize with phenylephrine (B352888) for MAPK activation.Y2 receptor activation does not mediate MAPK-related hypertrophic signals in this cell type. nih.gov
Rat amygdala (in vivo)N/A (focus on endogenous NPY/Y2R interaction)NPY/Y2R interaction activates the MAPK signaling pathway.Y2R-MAPK axis is involved in the development of neuropathic pain. tandfonline.com
Murine adipocytesY2 receptor agonistY2R activation stimulates lipid accumulation.The signaling mechanism involves the MAPK and PI3K pathways. karger.com

Iv. Physiological and Pathophysiological Research Contexts Preclinical Studies

Central Nervous System Functionality

Neuropeptide Y (13-36) (porcine), a C-terminal fragment of Neuropeptide Y (NPY), is a critical tool in preclinical research for elucidating the complex roles of the NPY system in the central nervous system (CNS). Its selectivity for the Y2 receptor subtype allows for the specific investigation of this receptor's functions in a variety of physiological and pathophysiological processes.

Neuropeptide Y (13-36) has been shown to modulate the release of several key neurotransmitters in the central nervous system through its action on presynaptic Y2 receptors. frontiersin.org The Y2 receptor functions as a presynaptic autoreceptor and heteroreceptor, influencing the release of NPY itself and other classical neurotransmitters. frontiersin.org

Activation of presynaptic Y2 receptors by agonists like NPY (13-36) generally leads to an inhibition of neurotransmitter release. nih.gov This inhibitory effect is a cornerstone of the Y2 receptor's function in maintaining neuronal homeostasis. Research has demonstrated that NPY (13-36) can inhibit the release of norepinephrine (B1679862) from rat brain synaptosomes, indicating the involvement of Y2-type receptors in this process. rndsystems.com

Furthermore, studies on hypocretin/orexin neurons have shown that NPY (13-36), as a Y2 receptor agonist, reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs). jneurosci.org This suggests an inhibition of glutamate (B1630785) release from presynaptic terminals. jneurosci.org The primary mechanism for this inhibition is the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This cascade ultimately reduces neuronal excitation. nih.gov While NPY is known to be co-secreted with GABA, the direct modulatory effect of NPY (13-36) on GABA release is an area of ongoing investigation. wikipedia.org

Table 1: Modulation of Neurotransmitter Release by Neuropeptide Y (13-36) via Y2 Receptors

NeurotransmitterEffect of NPY (13-36) Activation of Y2 ReceptorsMechanismBrain Region Studied
NorepinephrineInhibition of releasePresynaptic Y2 heteroreceptor activationRat Brain Synaptosomes rndsystems.com
GlutamateInhibition of release (reduced mEPSC frequency)Presynaptic Y2 heteroreceptor activation on glutamatergic terminalsMouse Hypothalamus (hypocretin neurons) jneurosci.org
GABACo-localized with NPY, modulation is an active area of research.--

Preclinical studies have implicated Neuropeptide Y (13-36) in the regulation of complex social behaviors. Research in mouse models of diabetes, a condition sometimes associated with impaired social interaction, has provided specific insights. In these studies, the administration of NPY (13-36) was found to impair social novelty preference, though it did not affect general sociability. researchgate.netnih.gov This suggests a specific role for the Y2 receptor in the cognitive aspects of social interaction, such as recognizing a new individual. researchgate.netnih.gov

The impairment of social novelty preference induced by NPY (13-36) appears to be linked to the glutamatergic system. nih.gov This effect could be reversed by an AMPA receptor antagonist, suggesting that NPY (13-36) may promote glutamatergic function through Y2 receptors, leading to the observed behavioral deficit. nih.govbohrium.com Further investigation has shown that injection of NPY (13-36) into the basolateral amygdala (BLA) of non-diabetic mice also impaired social novelty preference, and this effect was restored by co-injection of an AMPA receptor antagonist. nih.gov

Table 2: Effect of Neuropeptide Y (13-36) on Social Behavior in Mice

Behavioral ParadigmEffect of NPY (13-36) AdministrationAssociated Molecular MechanismReference
Social Novelty PreferenceImpairedMediated by Y2 receptors, linked to enhanced glutamatergic function via AMPA receptors. researchgate.netnih.govnih.gov
SociabilityNo significant effect- researchgate.netnih.gov

The NPY system is well-known for its role in regulating anxiety and stress responses. nih.gov While the activation of Y1 receptors is often associated with anxiolysis, research has shown that NPY (13-36) can also produce anxiolytic-like effects in a region-specific manner. frontiersin.org Specifically, when microinjected into the vicinity of the locus coeruleus (LC) in rats, NPY (13-36) demonstrated anxiolytic-like properties in the elevated plus-maze test. nih.gov This effect was evidenced by an increase in the percentage of entries and time spent in the open arms of the maze. nih.gov

This finding is particularly noteworthy as it suggests that the anxiolytic effects of NPY in the locus coeruleus are mediated by Y2 receptors, not Y1 receptors. nih.gov The locus coeruleus is a major source of norepinephrine in the brain and is critically involved in arousal and the stress response. nih.gov The inhibitory influence of NPY (13-36) on this region, likely through the modulation of neurotransmitter release, may contribute to its anxiety-reducing effects. frontiersin.orgnih.gov

Research in the visual system of the cane toad (Bufo marinus) has demonstrated that Neuropeptide Y (13-36) plays a role in modulating sensory information processing. Administration of porcine NPY to the tectal surface resulted in a significant and prolonged attenuation of the excitatory N1 wave of the tectal surface field potential, which is evoked by light stimulation. nih.gov

The Y2 receptor agonist, NPY (13-36), mimicked this effect, although to a lesser extent than full-length NPY. nih.govresearchgate.net This suggests that NPY, acting through Y2 receptors in the pretectotectal pathway, exerts an inhibitory control over retinotectal transmission. nih.govresearchgate.net This modulation of visual information transfer highlights the diverse sensory processing roles of the NPY system.

The hippocampus is a brain region with a high density of NPY Y2 receptors. wikipedia.org In a murine model of prion disease (scrapie), significant alterations in Y2 receptor binding have been observed. nih.govnih.gov Autoradiographic studies revealed a dramatic down-regulation of monoiodinated peptide YY binding, which primarily represents Y2 receptors, in specific hippocampal subfields. nih.gov

Specifically, there was an 85% decrease in binding in the CA1 strata oriens (B10768531) and radiatum and a 50-65% decrease in the CA3 stratum oriens between 110 and 140 days post-inoculation. nih.govnih.gov This substantial reduction in Y2 receptor binding was not accompanied by a significant decrease in Y2 receptor mRNA expression, suggesting that the accumulation of the scrapie prion protein strongly inhibits NPY binding to Y2 receptors through post-transcriptional mechanisms. nih.govnih.gov The loss of this inhibitory Y2 receptor function may lead to dysfunction in hippocampal circuits and contribute to the clinical symptoms observed in the disease. nih.gov

Table 3: Hippocampal Y2 Receptor Binding in Murine Prion Disease

Hippocampal SubregionChange in Y2 Receptor BindingTime Post-InoculationReference
CA1 strata oriens and radiatum85% decrease110-140 days nih.govnih.gov
CA3 stratum oriens50-65% decrease110-140 days nih.govnih.gov

A key function of the Y2 receptor is to act as an autoreceptor, providing negative feedback to inhibit the release of endogenous Neuropeptide Y. Studies using nerve growth factor-differentiated pheochromocytoma (PC-12) cells, a model for sympathetic neurons, have shown that NPY release can be attenuated in a concentration-dependent manner by Y2-selective agonists like Peptide YY (13-36). physiology.orgnih.gov This demonstrates that Y2 receptors can modulate the release of NPY from the same neuron. physiology.orgnih.gov

This autoreceptor-induced inhibition of NPY release is mediated through a pertussis toxin-sensitive inhibitory G-protein and appears to involve the inhibition of N-type calcium channels. physiology.orgnih.gov Similar findings have been reported in rat hypothalamic slices, where the Y2 receptor agonist NPY (13-36) significantly reduced both basal and potassium-stimulated NPY release. nih.gov This suggests that Y2 receptors act as autoreceptors on NPY-containing nerve terminals in the hypothalamus, a critical brain region for the regulation of energy balance. nih.gov

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

Preclinical studies have investigated the role of Neuropeptide Y (NPY) and its fragments, including the porcine variant of NPY (13-36), in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical system in the stress response. Research suggests that NPY can have a complex and sometimes counteracting influence on the HPA axis. nih.gov

Intracerebroventricular (ICV) administration of porcine NPY (13-36) in male rats has been shown to elicit a significant increase in plasma Adrenocorticotrophic hormone (ACTH) levels. nih.gov This finding suggests that this C-terminal fragment can activate the HPA axis, leading to the release of ACTH from the pituitary gland. In one study, NPY (13-36) was one of several NPY analogues that markedly stimulated ACTH release. nih.gov The study noted that the receptor mediating this effect appears to have a unique fragment activation profile, distinct from the Y1, Y2, Y4, or Y6 receptors. nih.gov

Interestingly, while NPY (13-36) stimulated ACTH release, it did not appear to have the same broad effects on other pituitary hormones as the full-length NPY. nih.gov For instance, ICV infusion of NPY, but not NPY (13-36), has been demonstrated to profoundly affect growth hormone and luteinizing hormone in rats. nih.gov This suggests a degree of specificity in the action of NPY (13-36) on the HPA axis.

The interaction between NPY and the HPA axis is thought to be a key component of the body's stress response. nih.gov NPY is considered to functionally counteract the effects of corticotropin-releasing hormone (CRH), a primary driver of the HPA axis stress response. nih.gov While stress can lead to increased hypothalamic NPY expression, the administration of NPY has been shown to prevent stress-induced dysregulation of the HPA axis. nih.gov

Table 1: Effect of Intracerebroventricular Administration of NPY (13-36) on Plasma ACTH Levels in Male Rats

CompoundDose (nmol)Change in Plasma ACTHReference
NPY (13-36)7.2Significant increase (P < 0.01) nih.gov

Motor Effects, including Changes in Spontaneous Activity, Muscle Tone, and Catalepsy

Preclinical research has identified that Neuropeptide Y (NPY) can induce distinct motor effects, and studies on various NPY fragments have helped to elucidate the structure-activity relationships for these actions. The C-terminal portion of the NPY molecule, which includes the (13-36) fragment, has been shown to be responsible for inducing a triad (B1167595) of motor effects: decreased spontaneous activity, enhancement of muscle tone, and catalepsy. nih.gov

Intracerebroventricular administration of NPY fragments in research animals has demonstrated these effects. While the C-terminal portion of NPY is globally implicated in these motor responses, the potency of different fragments varies for each specific effect. nih.gov This suggests that the receptors mediating each of these motor changes are pharmacologically distinct. nih.gov

Further research into the specific actions of porcine NPY (13-36) on motor function indicates its role as a selective agonist for the Y2 receptor subtype. frontiersin.org The activation of Y2 receptors, which are presynaptic, can modulate the release of various neurotransmitters, thereby influencing motor activity. frontiersin.org For example, administration of a Y2 receptor-specific agonist like NPY (13-36) into the vicinity of the locus coeruleus has been shown to produce anxiolytic effects, which can indirectly influence motor behavior. frontiersin.org

Table 2: Motor Effects Mediated by the C-Terminal Portion of Neuropeptide Y

Motor EffectMediated byKey FindingsReference
Decreased Spontaneous ActivityC-terminal portion of NPYThe C-terminal fragments of NPY are responsible for this effect. nih.gov
Enhancement of Muscle ToneC-terminal portion of NPYThe C-terminal fragments of NPY are responsible for this effect. nih.gov
CatalepsyC-terminal portion of NPYThe C-terminal fragments of NPY are responsible for this effect. nih.gov

Peripheral Systemic Roles

Cardiovascular System Regulation (e.g., Vasomotor Effects, Bradycardic Actions)

Porcine Neuropeptide Y (13-36) has been shown to play a significant role in the central regulation of the cardiovascular system, primarily through its action on Y2 receptors. nih.govtocris.com Preclinical studies in awake, unrestrained male rats have demonstrated that intraventricular injections of porcine NPY (13-36) produce a dose-dependent increase in mean arterial blood pressure, indicating a vasopressor effect. nih.gov This pressor action occurs without a significant change in heart rate. nih.gov

Furthermore, porcine NPY (13-36) can antagonize the cardiovascular effects of the full-length Neuropeptide Y (1-36). While NPY (1-36), which acts on both Y1 and Y2 receptors, typically causes a vasodepressor (blood pressure lowering) effect when administered centrally, a subthreshold dose of porcine NPY (13-36) can counteract this action. nih.gov This suggests that Y1 and Y2 receptors may have opposing roles in the central control of blood pressure. nih.gov

In anesthetized rats, both NPY and NPY (13-36) have been observed to exert pressor actions. nih.gov Additionally, these peptides were found to attenuate vagal action at the heart, which would typically slow the heart rate. nih.gov The differing potencies of these peptides for their pressor and vagal inhibitory actions further support the existence of multiple NPY receptor populations with distinct cardiovascular functions. nih.gov The vasoconstrictor properties of NPY have been observed in various isolated blood vessels from pigs, including the ovarian artery. agriculturejournals.cz

Table 3: Cardiovascular Effects of Centrally Administered Porcine NPY (13-36) in Rats

ParameterEffect of pNPY (13-36)Key FindingsReference
Mean Arterial Blood PressureIncrease (Vasopressor)Dose-dependent increase of up to 14%. nih.gov nih.govtocris.com
Heart RateNo significant effect- nih.gov
Interaction with pNPY (1-36)Antagonizes vasodepressor actionA subthreshold dose of pNPY (13-36) counteracted the blood pressure-lowering effect of pNPY (1-36). nih.gov nih.gov
Vagal Action at the HeartAttenuation- nih.gov

Investigations into Gastrointestinal Motility and Secretory Functions

Neuropeptide Y is known to be involved in the regulation of various gastrointestinal functions, including motility and secretion. yakhak.org NPY signaling plays a role in gastric emptying, as well as gastric and pancreatic secretion. yakhak.org The actions of NPY in the gut are mediated by its family of receptors, which are widely distributed throughout the gastrointestinal tract, including in the myenteric and submucosal plexuses, smooth muscle, and mucosa. yakhak.org

While direct studies on the specific effects of porcine NPY (13-36) on gastrointestinal motility and secretion are less detailed, its action as a Y2 receptor agonist provides insight into its potential roles. mdpi.com The Y2 receptor is a key player in the regulation of gut function. For instance, Peptide YY (3-36), another selective Y2 receptor agonist, is known to inhibit pancreatic secretion and gut motility. mdpi.com This suggests that porcine NPY (13-36), by activating the same receptor, may have similar inhibitory effects on gastrointestinal functions.

NPY and its receptors also regulate the secretory functions of the intestinal epithelium and contribute to proabsorptive effects by influencing intestinal permeability and stimulating ion exchange. yakhak.org In preclinical models of intestinal inflammation, a deficiency in NPY has been linked to impaired colonic relaxation, suggesting a role for NPY in maintaining normal gut motility. yakhak.org

Table 4: Putative Roles of Y2 Receptor Activation in Gastrointestinal Function

Gastrointestinal FunctionEffect of Y2 Agonism (e.g., by PYY (3-36))Implied Role of pNPY (13-36)Reference
Gut MotilityInhibitionPotential to inhibit gut motility. mdpi.com
Pancreatic SecretionInhibitionPotential to inhibit pancreatic secretion. mdpi.com
Intestinal SecretionRegulationMay contribute to proabsorptive effects by regulating epithelial secretory functions. yakhak.org

Antimicrobial Properties

Enhancement of Fungicidal Activity by N-Terminal Truncation

Recent research has uncovered a novel function of Neuropeptide Y and its fragments as antimicrobial agents. nih.gov Specifically, studies have demonstrated that porcine NPY possesses fungicidal activity against Candida albicans. nih.gov A key finding from this research is that the truncation of amino acid residues from the N-terminus of NPY significantly enhances this antimicrobial potency. nih.gov

The C-terminal fragment NPY (13-36) is a prime example of such a truncated analog. These shorter peptides have been found to be approximately 10-fold more potent in their fungicidal activity against C. albicans compared to the intact NPY molecule. nih.gov The mechanism behind this enhanced activity is believed to be related, at least in part, to the net charge of the peptide. The removal of charged amino acids from the N-terminal sequence results in a more positive net charge for the truncated analogs, which is thought to be important for their antimicrobial action. nih.gov

These findings suggest that the α-helical region of NPY is the primary domain responsible for its antimicrobial properties. nih.gov The fungicidal nature of these peptides has been confirmed through viable cell counting assays, which showed a reduction in viable C. albicans cells after incubation with NPY fragments. nih.gov

**Table 5: Fungicidal Activity of NPY and its Truncated Analogs against *Candida albicans***

PeptideMinimal Inhibitory Concentration (MIC)Potency vs. Intact NPYKey FindingReference
Intact NPY~10 μM-Exhibits fungicidal activity. nih.gov
N-terminally Truncated Analogs (e.g., 13-36)~1 μM~10-fold more potentEnhanced fungicidal activity is linked to a more positive net charge. nih.gov

V. Structure Activity Relationship Sar Studies of Neuropeptide Y 13 36

Identification of Essential Amino Acid Residues for Y2 Receptor Agonism

Research has consistently highlighted the critical role of the C-terminal portion of Neuropeptide Y and its fragments for receptor interaction. For Y2 receptor agonism, specific amino acid residues at the extreme C-terminus of the NPY (13-36) fragment are indispensable.

Substitution experiments have demonstrated that the C-terminus of NPY, containing two arginine residues at positions 33 and 35 and a tyrosine residue at position 36, is crucial for specific binding to NPY receptor subtypes. google.com Further detailed mapping using truncated analogues and individual amino acid replacements has confirmed that Arginine-33 (Arg³³) is particularly essential for the binding of NPY to an aptamer that mimics the Y2 receptor, suggesting its critical role in Y2 receptor interaction. limes-institut-bonn.de The C-terminal amide function is also known to be essential for the biological activity of PP-fold peptides like NPY. pnas.org

The following table summarizes the key residues in the C-terminal region of NPY (13-36) identified as essential for Y2 receptor interaction.

PositionAmino AcidImportance for Y2 Receptor Interaction
33Arginine (Arg)Essential for binding. google.comlimes-institut-bonn.de
35Arginine (Arg)Important for specific binding. google.com
36Tyrosine (Tyr)Important for specific binding. google.com
C-terminusAmide GroupEssential for biological activity. pnas.org

Effects of Amino Acid Substitutions and Segmental Truncations on Receptor Affinity and Biological Activity

The selectivity of NPY (13-36) for the Y2 receptor is largely due to the fact that the Y2 receptor, unlike the Y1 receptor, can accommodate N-terminally truncated NPY analogues. nih.govfrontiersin.org While full-length NPY binds with high affinity to both Y1 and Y2 receptors, fragments such as NPY (13-36) and even the shorter NPY (18-36) retain high, nanomolar affinity for the Y2 receptor but exhibit a significantly reduced affinity for the Y1 receptor. nih.govfrontiersin.orgnih.gov This dramatic loss of affinity at the Y1 receptor with N-terminal truncation is a key feature that defines Y2-selective agonists. nih.govnih.gov

Studies have shown that even truncating the first amino acid of NPY leads to a loss of affinity for the Y1 receptor, with fragments like NPY (13-36) showing only micromolar affinity for this subtype. nih.govfrontiersin.org In contrast, their affinity for the Y2 receptor remains high. frontiersin.org For instance, NPY (13-36) can bind to the Y2 receptor with only a marginal reduction in affinity compared to the full-length peptide. portlandpress.com

Specific amino acid substitutions within the NPY sequence have also provided insight into Y2 receptor binding. An alanine (B10760859) scan of the entire NPY peptide revealed that exchanges within the C-terminal helix region primarily affect affinity for the Y2 receptor. researchgate.net Conversely, mutations in certain residues of the Y2 receptor itself were shown to have no effect on the binding of NPY (13-36), indicating that these particular receptor sites are not critical for its interaction. researchgate.netbohrium.com

The table below details the effects of various truncations and substitutions on receptor binding profiles.

Peptide Fragment/AnalogueModificationEffect on Y1 Receptor AffinityEffect on Y2 Receptor AffinityReference
NPY (13-36)N-terminal truncationSignificantly reduced (>50-fold reduction in activation)High affinity retained, selective agonist. embopress.orgpnas.orgnih.gov nih.gov
NPY (18-36)N-terminal truncationMicromolar affinity (low). frontiersin.orgNanomolar affinity (high), selective. nih.govfrontiersin.org nih.govfrontiersin.org
[Leu³¹, Pro³⁴]-NPYSubstitutionPotency nearly identical to NPY. nih.gov~100-fold less potent than NPY. nih.gov nih.gov

Insights from Conformational Analysis on Functional Activity

Conformational analysis of NPY (13-36) and related C-terminal fragments has provided crucial insights into the structural requirements for Y2 receptor binding and activation. These studies, using techniques like two-dimensional NMR spectroscopy and circular dichroism, have revealed that the C-terminal segment of NPY adopts a distinct conformation that is critical for its function. nih.gov

A key finding is the presence of an α-helical structure in the C-terminal portion of Y2-selective agonists. nih.gov Specifically for an NPY (13-36) analogue, conformational analysis showed a helical structure with a bend around Glutamic acid-24 (Glu²⁴), indicating that the C-terminal segment from residues 25-35 forms a single α-helical motif. nih.gov This α-helical conformation, along with the appropriate positioning of the side chains of the critical C-terminal dipeptide, is considered a prerequisite for high-affinity binding to the Y2 receptor. nih.gov

While some shorter C-terminal fragments may be unstructured in a simple aqueous solution, the presence of a membrane-mimicking solvent like trifluoroethanol can induce the formation of a well-defined helix, suggesting that the receptor environment plays a role in stabilizing the active conformation. nih.gov The ability of these fragments to form a stable α-helix in the C-terminal region is directly related to their biological activity as Y2 receptor agonists. nih.govnih.gov

Vi. Methodological Approaches and Experimental Models in Neuropeptide Y 13 36 Research

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study the molecular and cellular mechanisms of Neuropeptide Y (13-36) action at a fundamental level. These systems include established cell lines, primary cell cultures, receptor binding assays, and functional biochemical assays.

Utilization of Established Cell Lines (e.g., Neuroblastoma, PC-12 Cells)

Established cell lines are indispensable tools in NPY (13-36) research due to their homogeneity and ease of culture. Human neuroblastoma cell lines, in particular, are considered standard models for characterizing ligands for Y1 and Y2 receptors. pnas.orgnih.gov

SK-N-MC Cells: This human neuroblastoma cell line predominantly expresses the Y1 receptor. pnas.orgnih.gov Consequently, it is often used in comparative studies to assess the selectivity of NPY (13-36) for the Y2 receptor, as NPY (13-36) demonstrates a reduced affinity for the Y1 receptor. pnas.orgnih.gov

SMS-KAN Cells: In contrast to SK-N-MC cells, the SMS-KAN human neuroblastoma cell line expresses the Y2 receptor, making it a valuable tool for studying the specific binding and functional effects of Y2-selective agonists like NPY (13-36). pnas.orgnih.gov

PC-12 Cells: Pheochromocytoma (PC-12) cells, when differentiated with nerve growth factor (NGF), express Y1, Y2, and Y3 NPY receptors. physiology.org These cells have been instrumental in studying the modulation of NPY release. Research has shown that the Y2-selective agonist, peptide YY (PYY) (13-36), can inhibit the evoked release of NPY from differentiated PC-12 cells, suggesting an autoreceptor-mediated regulation through the Y2 receptor subtype. physiology.org

Table 1: Established Cell Lines in Neuropeptide Y (13-36) Research

Cell Line Primary Receptor(s) Expressed Key Application in NPY (13-36) Research
SK-N-MC Y1 Assessing Y2 receptor selectivity of NPY (13-36) due to its low affinity for Y1. pnas.orgnih.gov
SMS-KAN Y2 Studying specific binding and functional effects of NPY (13-36). pnas.orgnih.gov
PC-12 Y1, Y2, Y3 (when differentiated) Investigating autoreceptor-mediated regulation of NPY release by Y2 agonists. physiology.org

Primary Cell Culture Models (e.g., Neonatal Rat Ventricular Myocytes, Gonadotropin-Releasing Hormone-1 Neurons)

Primary cell cultures offer a more physiologically relevant system as they are derived directly from animal tissues.

Primary Cortical and Hippocampal Neurons: Studies have utilized primary cortical and hippocampal cultures from mouse neurons to demonstrate the neuroprotective effects of the Y2 receptor agonist NPY (13-36) against kainate-induced excitotoxicity. researchgate.net

Retinal Ganglion Cells (RGCs): In purified rat RGC cultures, NPY (13-36) has been used to investigate the role of Y2 receptor activation in RGC physiology. nih.gov

Receptor Binding Assays (e.g., Radioligand Displacement Assays)

Receptor binding assays are fundamental for characterizing the affinity and selectivity of ligands for their receptors. Radioligand displacement assays are a common technique used in NPY (13-36) research.

In these assays, a radiolabeled ligand, such as 125I-labeled peptide YY (125I-PYY), is used to bind to receptors in cell membranes or tissue sections. pnas.org The ability of unlabeled ligands, including NPY (13-36), to displace the radioligand is then measured. This allows for the determination of the binding affinity (often expressed as Ki or IC50 values) of the test compound.

Studies have consistently shown that NPY (13-36) exhibits a high affinity for the Y2 receptor and a significantly lower affinity for the Y1 receptor. pnas.orgpnas.org For instance, in binding studies using porcine myenteric ganglia, the Y2 selective analogue, NPY (13-36), competed for [125I]-BH-NPY binding with greater potency than the Y1 selective analogue, [Leu31, Pro34] NPY. nih.gov

Functional Biochemical Assays (e.g., cAMP Measurement, Intracellular Calcium Assays, Protein Kinase Activity Assays)

Functional biochemical assays are employed to investigate the downstream signaling pathways activated by NPY (13-36) upon binding to the Y2 receptor.

cAMP Measurement: NPY receptors are G protein-coupled receptors (GPCRs), and their activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Measuring changes in cAMP levels in response to NPY (13-36) provides insight into its functional activity.

Intracellular Calcium Assays: Activation of NPY receptors can also modulate intracellular calcium concentrations. In purified retinal ganglion cells (RGCs), NPY (13-36) was used to assess the effect of Y2 receptor activation on intracellular calcium levels following glutamate (B1630785) stimulation. nih.gov

Protein Kinase Activity Assays: NPY signaling can involve the activation of various protein kinases, such as those in the phosphatidylinositol-3-kinase (PI3-K) pathway. nih.gov Investigating the phosphorylation state and activity of these kinases after treatment with NPY (13-36) helps to elucidate the intracellular signaling cascades.

In Vivo Animal Models

In vivo animal models are crucial for understanding the complex physiological and behavioral effects of Neuropeptide Y (13-36) in a whole-organism context.

Rodent Models (e.g., Rats, Mice) for Neurobehavioral and Physiological Investigations

Rodents, particularly rats and mice, are the most commonly used animal models in NPY (13-36) research. These models allow for the investigation of a wide range of effects, from cardiovascular regulation to complex behaviors.

Neurobehavioral Studies: Intracerebroventricular (i.c.v.) injection of NPY (13-36) in mice has been shown to impair social novelty preference, an effect that can be blocked by a Y2 receptor antagonist. medchemexpress.com This highlights the role of Y2 receptor signaling in social behavior. In studies on depression models, the Y2 agonist PYY3-36 (structurally related to NPY (13-36)) increased immobility time in the forced swim test in rats, suggesting a role for Y2 receptors in mood regulation. researchgate.net

Physiological Investigations:

Cardiovascular Effects: Central administration of porcine NPY (13-36) in awake male rats has been shown to produce vasopressor effects. medchemexpress.commedchemexpress.com Conversely, in anesthetized rats, it can cause vasodepressor and bradycardic actions. medchemexpress.com

Feeding Behavior: While full-length NPY is a potent stimulator of food intake, NPY (13-36) has been reported by several groups to not stimulate feeding in rats, even at high doses. pnas.orgnih.gov This distinction is critical for differentiating the roles of Y1 and Y2 receptors in appetite regulation.

Hormone Release: Intracerebroventricular administration of NPY (13-36) in male rats has been found to significantly increase plasma adrenocorticotropic hormone (ACTH) levels. pnas.orgpnas.org

Inflammation: In a rat model of endotoxemia, treatment with NPY (13-36) was shown to stabilize the levels of the pro-inflammatory cytokine TNF-α, indicating a modulatory role in the inflammatory response. nih.gov

Neuroprotection: In a rat model of Parkinson's disease, the Y2 agonist NPY (13-36) demonstrated neuroprotective effects against kainate-induced excitotoxicity after intrahippocampal injections. researchgate.net Similarly, in a murine prion disease model, a marked decrease in NPY Y2 receptor binding sites was observed in the hippocampus. pnas.org

Table 2: Summary of In Vivo Findings with Neuropeptide Y (13-36) in Rodent Models

Investigated Area Animal Model Key Finding Citation(s)
Neurobehavior Mice Impaired social novelty preference. medchemexpress.com
Rats Increased immobility in forced swim test (using PYY3-36). researchgate.net
Cardiovascular Rats (awake) Vasopressor effects. medchemexpress.commedchemexpress.com
Rats (anesthetized) Vasodepressor and bradycardic actions. medchemexpress.com
Feeding Rats No stimulation of food intake. pnas.orgnih.gov
Hormone Release Rats Increased plasma ACTH. pnas.orgpnas.org
Inflammation Rats Stabilization of TNF-α levels in endotoxemia. nih.gov
Neuroprotection Rats Protection against kainate-induced excitotoxicity. researchgate.net
Mice Down-regulation of Y2 receptor binding in prion disease. pnas.org

Comparative Physiological Studies in Non-Mammalian Vertebrates (e.g., Atlantic Cod, Cane Toads)

Research in non-mammalian vertebrates provides valuable evolutionary and comparative insights into the function of the NPY system.

Atlantic Cod (Gadus morhua): To understand the evolutionary relationships of NPY receptors, a receptor gene, designated Yb, was isolated from the Atlantic cod. nih.gov The protein sequence of this cod receptor showed significant identity to zebrafish Yb (69%) and Yc (66%) receptors, suggesting a shared lineage. nih.gov Such studies help to trace the evolutionary history of the NPY receptor family, which is one of the largest among G protein-coupled peptide receptors. nih.gov

Cane Toads (Bufo marinus): In the cane toad, NPY (13-36) has been used to investigate the modulation of sensory information processing. Administration of porcine NPY onto the tectal surface resulted in a significant and extended reduction of the N1 wave of the tectal field potential, which is evoked by light stimulation. nih.gov The Y2 receptor agonist, NPY (13-36), mimicked this effect, though to a lesser extent than full-length NPY, while the fragment NPY (18-36) had no similar effects. nih.gov These findings suggest that in the cane toad's visual system, NPY acts in an inhibitory capacity on retinotectal transmission, mediated through a Y2 receptor mechanism. nih.gov

Summary of NPY (13-36) Research Findings in Non-Mammalian Species
SpeciesExperimental ApproachKey FindingsReference
Atlantic Cod (Gadus morhua)Gene cloning and sequencing of an NPY receptor.Identified a Yb receptor gene with high sequence identity to zebrafish receptors, aiding in the evolutionary mapping of NPY receptor subtypes. nih.gov
Cane Toad (Bufo marinus)Administration of NPY fragments to the optic tectum.NPY (13-36) inhibits retinotectal transmission, suggesting a role for Y2 receptors in modulating visual processing. nih.gov

Stereotaxic and Microinjection Techniques for Targeted Brain Region Administration (e.g., Intracerebroventricular, Locus Coeruleus, Dorsal Vagal Complex)

To elucidate the region-specific functions of NPY (13-36) within the complex architecture of the brain, researchers employ stereotaxic surgery to precisely microinject the peptide into targeted nuclei.

Intracerebroventricular (ICV) Administration: ICV injection allows for the study of the peptide's effects on behaviors regulated by the central nervous system. In rats, ICV administration of NPY (13-36), a Y2 and Y5 receptor agonist, did not stimulate food intake, in contrast to full-length NPY. oup.com This finding was crucial in suggesting that the feeding response to NPY is not mediated by the Y2 receptor. oup.com In studies on seizure control, ICV injection of NPY (13-36) did not inhibit kainic acid-induced seizures, unlike other NPY receptor agonists, further delineating the specific receptor subtypes involved in different neurological processes. nih.gov

Locus Coeruleus: While direct microinjection studies of NPY (13-36) into the locus coeruleus are less commonly detailed, this brain region is a known target for NPY's widespread modulatory effects on arousal and stress. NPY is highly expressed in brain regions like the locus coeruleus, which are involved in emotional and fear-related behaviors. nih.gov

Dorsal Vagal Complex (DVC): The DVC is a critical site for regulating gastric functions. In studies examining gastric motility in rats, microinjection of NPY (13-36), a Y2 receptor agonist, into the DVC did not produce significant changes in intragastric pressure. physiology.org This was in stark contrast to a Y1 receptor agonist, which induced profound stomach relaxation. physiology.org This demonstrates the functional specificity of NPY receptor subtypes within the DVC for controlling gastrointestinal activity.

Region-Specific Effects of NPY (13-36) Microinjection
Target Brain RegionAnimal ModelObserved Effect of NPY (13-36)Inferred Receptor InvolvementReference
Intracerebroventricular (ICV)RatNo increase in food intake.Y2 receptor does not mediate NPY-induced feeding. oup.com
Intracerebroventricular (ICV)MouseDid not inhibit kainic acid-induced seizures.Y2 receptor is not the primary mediator of NPY's anticonvulsant effects in this model. nih.gov
Dorsal Vagal Complex (DVC)RatNo significant change in proximal stomach motility.Y2 receptors in the DVC are not primarily involved in mediating NPY's effects on gastric relaxation. physiology.org

Advanced Analytical and Molecular Techniques

Progress in understanding NPY (13-36) is also driven by the application of cutting-edge analytical and molecular tools that allow for detailed structural characterization and functional analysis.

Spectroscopic Characterization (e.g., Raman and Surface-Enhanced Raman Scattering Spectroscopy)

Raman and Surface-Enhanced Raman Scattering (SERS) spectroscopy are powerful techniques used to investigate the structural properties of peptides and their interactions with surfaces, which can mimic receptor binding environments.

SERS analysis has been used to study NPY (13-36) and other C-terminal fragments to understand their interaction with metallic nanoparticle surfaces. researchgate.netnih.govnih.gov These studies revealed that the C-terminal fragment, specifically residues 32-36 (Thr-Arg-Gln-Arg-Tyr-NH2), is directly involved in the adsorption process onto the metal substrate. nih.gov This finding is significant as it suggests that this same molecular segment is likely responsible for interacting with the Y2 receptor. nih.gov Further SERS studies showed that elongating the peptide chain, as in NPY (13-36), offers partial protection to the Tyrosine (Tyr) residue, preventing its conversion to a radical form, a process that occurs more readily in shorter fragments. nih.gov

Genetic Manipulation and Gene Deletion Models (e.g., Receptor Knockout Mice)

The development of knockout mice, where specific genes for NPY or its receptors are deleted, has been instrumental in clarifying their physiological roles.

Y2 Receptor Knockout Mice: Studies using mice with a germ-line deletion of the Y2 receptor have revealed its role in energy homeostasis, showing a sustained reduction in body weight and adiposity. pnas.org Conditional knockout models, where the Y2 receptor gene is deleted in specific tissues like the hypothalamus, have provided more direct evidence for its functions. pnas.org These models demonstrate that hypothalamic Y2 receptors are crucial for regulating the expression of other neuropeptides like AgRP and POMC, which in turn affects food intake and body weight. pnas.org Y2 knockout mice also exhibit impaired angiogenic activity and increased bone density, highlighting the diverse roles of the Y2 receptor system throughout the body. embopress.org

Phenotypic Changes Observed in Y2 Receptor Knockout Mice
PhenotypeModel TypeKey ObservationReference
Body Weight & AdiposityGerm-line knockoutSustained reduction in body weight and fat mass. pnas.org
Hypothalamic Gene ExpressionConditional (hypothalamus-specific) knockoutIncreased mRNA levels of NPY and AgRP; decreased POMC. pnas.org
AngiogenesisGerm-line knockoutImpaired angiogenic activity. embopress.org
Bone DensityGerm-line and conditional knockoutIncreased bone density due to effects on osteoclast activity. embopress.org

Peptide Synthesis and Analogue Engineering

The chemical synthesis of NPY (13-36) and the engineering of its analogues are fundamental for structure-activity relationship studies and the development of selective pharmacological tools.

Solid-Phase Peptide Synthesis (SPPS): NPY (13-36) and its analogues are typically created using standard Fmoc/tBu solid-phase peptide synthesis strategies. acs.org This method allows for the precise, stepwise addition of amino acids to build the desired peptide sequence.

Analogue Engineering: To improve receptor selectivity and metabolic stability, researchers synthesize analogues with specific modifications. For instance, incorporating non-proteinogenic amino acids, such as N-methyl amino acids or β-homo-amino acids, can enhance stability against enzymatic degradation. researchgate.net Structure-activity relationship studies have shown that even small changes to the C-terminus can dramatically reduce receptor potency. researchgate.net The development of analogues with modifications at specific positions, such as substituting Arg35 with N-methylarginine, has led to compounds with improved stability and high selectivity for the Y2 receptor. researchgate.net

Vii. Pharmacological Modulation and Antagonism of Neuropeptide Y2 Receptors

Identification and Characterization of Selective Neuropeptide Y2 Receptor Antagonists

The development of selective antagonists has been fundamental to understanding the physiological roles of the Y2 receptor. These antagonists are designed to block the receptor, thereby preventing the binding of endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY). frontiersin.orgwikipedia.org An early breakthrough in this area was the creation of T4-[NPY(33-36)]4, a synthetic peptidomimetic. nih.gov This compound was engineered by attaching four copies of the C-terminal fragment of NPY (residues 33-36) to a cyclic template molecule. nih.gov

Characterization studies demonstrated that T4-[NPY(33-36)]4 binds to the Y2 receptor with high affinity while showing poor affinity for the Y1 receptor subtype, establishing its selectivity. nih.gov Functionally, it acts as a competitive antagonist; in studies on noradrenaline release, it effectively shifted the concentration-response curve of the Y2-selective agonist NPY(13-36), yielding a pA2 value of 8.48, which indicates potent antagonist activity. nih.gov

Binding Affinity of T4-[NPY(33-36)]4

Receptor SubtypeBinding Affinity (IC50)
Y2 Receptor67.2 nM
Y1 ReceptorPoor Binding

Following peptidic antagonists, research efforts focused on non-peptide, small-molecule antagonists, which often have more favorable pharmacological properties for clinical development. Among the most widely studied is BIIE0246, a highly selective Y2 receptor antagonist. wikipedia.orgnih.gov Research has consistently shown that BIIE0246 effectively blocks Y2 receptors, and its use in preclinical models has been instrumental. nih.govfrontiersin.org For instance, studies have shown that BIIE0246 can prevent the inhibitory effect of Y2 agonists on NPY release in the hypothalamus, confirming the receptor's role as a presynaptic autoreceptor that regulates its own neurotransmitter's release. nih.gov

Another significant small-molecule antagonist is JNJ-31020028, which is noted for being potent, selective, and capable of penetrating the blood-brain barrier. nih.gov Structural studies, including the crystallization of the Y2 receptor bound to JNJ-31020028, have provided critical insights into how antagonists bind to the receptor. nih.gov These studies reveal a distinct binding pocket and highlight specific interactions that determine antagonist activity and subtype selectivity, paving the way for structure-based drug design. nih.gov

Key Selective NPY Y2 Receptor Antagonists

AntagonistTypeKey Characteristics
T4-[NPY(33-36)]4PeptidomimeticFirst potent and selective Y2 antagonist developed. nih.gov
BIIE0246Non-peptide, Small MoleculeHighly selective; widely used in preclinical research. nih.govfrontiersin.org
JNJ-31020028Non-peptide, Small MoleculePotent, selective, and brain penetrant. nih.gov

Investigation of Allosteric Modulation and Cross-Talk with Other Neurotransmitter Systems

The pharmacological modulation of the Y2 receptor extends beyond simple antagonism to more complex interactions, including allosteric modulation and cross-talk with other signaling pathways.

While the development of specific allosteric modulators for the Y2 receptor is an area of ongoing research, a related and significant area of study is the interaction between different NPY receptor subtypes. Research has shown that Y2 and Y5 receptors can engage in indirect interactions, possibly as part of a larger protein complex. nih.gov In cells expressing both receptor types, the activation of one receptor can lead to the transactivation of the other. nih.gov This receptor interplay results in an amplified signaling response, allowing cells to react to lower concentrations of NPY than if they only expressed a single receptor type. nih.gov This form of cross-talk demonstrates a sophisticated layer of regulation within the NPY system itself. nih.gov

The Y2 receptor is well-established as a key modulator of various neurotransmitter systems, primarily through presynaptic inhibition. nih.gov This cross-talk is a fundamental aspect of its function:

Noradrenergic System : In the sympathetic nervous system, NPY is often co-stored and co-released with noradrenaline. wikipedia.org Y2 receptors are located on presynaptic sympathetic nerve terminals and act as inhibitory autoreceptors, reducing the release of noradrenaline. nih.gov This provides a negative feedback mechanism that helps to regulate sympathetic outflow.

Glutamatergic System : The Y2 receptor plays a neuroprotective role by inhibiting the release of glutamate (B1630785), the principal excitatory neurotransmitter in the central nervous system. nih.gov This action is particularly relevant in conditions of excitotoxicity, where excessive glutamate can lead to neuronal damage. nih.gov

Dopaminergic System : Gene ontology studies have identified a biological link between the Y2 receptor and the "positive regulation of dopamine (B1211576) secretion," indicating a functional interaction between the NPY and dopamine systems. wikipedia.org

Cholinergic System : Y2 receptors are also known to mediate presynaptic inhibition of cholinergic neurotransmission. nih.gov

This extensive cross-talk underscores the Y2 receptor's role as an integral hub for modulating neuronal communication across different systems. The functional diversity of the NPY system arises not only from its multiple ligands and receptors but also from this intricate cross-talk with other signaling pathways. nih.gov

Viii. Future Directions and Research Frontiers in Neuropeptide Y 13 36 Studies

Development of Highly Selective Ligands for Therapeutic and Diagnostic Applications

A critical avenue of future research lies in the development of highly selective and potent ligands for the Neuropeptide Y2 (Y2) receptor, the primary target of NPY (13-36). While NPY (13-36) itself is a selective Y2 receptor agonist, the creation of novel molecules with improved pharmacokinetic properties and specificity is essential for translating research findings into clinical applications.

The development of such ligands has been a long-standing challenge, but recent advancements have fueled optimism in the field. nih.gov The focus is on both agonists and antagonists, each with distinct therapeutic potential.

Y2 Receptor Agonists: Selective Y2 receptor agonists are being investigated for their potential in treating a range of conditions. For instance, activation of Y2 receptors has been shown to decrease the volume of post-ischemic infarction and improve functional outcomes in animal models of stroke, suggesting a neuroprotective role. nih.gov Furthermore, Y2 receptor agonists have demonstrated the ability to stimulate angiogenesis, a process crucial for tissue repair and recovery. nih.gov

Y2 Receptor Antagonists: Conversely, the development of selective Y2 receptor antagonists is a promising strategy for conditions such as anxiety and osteoporosis. pnas.orgacnp.org The Y2 receptor acts as a presynaptic autoreceptor that inhibits the release of NPY, an anxiolytic peptide. nih.govacnp.org Therefore, blocking this receptor is expected to increase NPY levels in the central nervous system, leading to anxiolytic effects. nih.gov In the context of bone metabolism, Y2 receptor antagonists have been shown to increase bone mass in animal models, suggesting a potential anabolic treatment for osteoporosis. pnas.org

The table below summarizes some of the key research findings related to the development of selective Y2 receptor ligands.

Ligand TypePotential Therapeutic ApplicationResearch Finding
Agonist Ischemic StrokeActivation of Y2 receptors by a specific ligand decreases the volume of post-ischemic infarction and improves functional outcomes in hypertensive rats. nih.gov
Agonist AngiogenesisY2 receptor ligands can stimulate angiogenesis with potency and efficacy similar to vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). nih.gov
Antagonist AnxietyA brain-penetrant Y2 receptor antagonist, JNJ-31020028, has demonstrated anxiolytic properties in animal models. acnp.org
Antagonist OsteoporosisA selective Y2 receptor antagonist increased whole-body bone mineral density in a mouse model of osteoporosis. pnas.org

Future efforts in this area will likely focus on optimizing the selectivity and drug-like properties of these ligands to enhance their efficacy and minimize off-target effects. The use of advanced techniques like cryo-electron microscopy to elucidate the structural basis of ligand-receptor interactions will be instrumental in the rational design of next-generation Y2 receptor modulators. nih.govnih.gov

Elucidation of Context-Dependent and Regional-Specific Actions of Neuropeptide Y (13-36) in Complex Biological Systems

A growing body of evidence indicates that the physiological and behavioral effects of Neuropeptide Y (13-36) are not uniform throughout the body but are highly dependent on the specific biological context and the brain region in which it acts. frontiersin.org Future research must delve deeper into these nuances to build a comprehensive understanding of the NPY system's role in health and disease.

The anxiolytic and anxiogenic effects of NPY signaling provide a clear example of this complexity. While activation of Y1 receptors generally produces anxiolytic effects, activation of Y2 receptors by agonists like NPY (13-36) has been shown to be anxiogenic in some contexts, such as when administered into the basolateral amygdala. frontiersin.org However, in other brain regions, like the vicinity of the locus coeruleus, NPY (13-36) has been reported to have anxiolytic effects, highlighting the critical importance of regional specificity. frontiersin.org

Similarly, the role of NPY (13-36) in feeding behavior is not straightforward. While central administration of NPY potently stimulates food intake, the Y2-selective agonist NPY (13-36) is much less active in this regard, suggesting that other receptor subtypes are primarily responsible for the orexigenic effects of NPY. acnp.org

The following table details some of the observed regional-specific effects of NPY and its analogs.

Brain RegionEffect of NPY/NPY (13-36) AdministrationBehavioral/Physiological Outcome
Amygdala (Basolateral) Anxiogenic effect of Y2 receptor activation. frontiersin.orgIncreased anxiety-like behavior.
Locus Coeruleus (vicinity) Anxiolytic effect of NPY (13-36). frontiersin.orgDecreased anxiety-like behavior.
Hypothalamus NPY (13-36) is less active in stimulating food intake compared to full-length NPY. acnp.orgMinimal impact on feeding behavior.
Hippocampus NPY (13-36) potentiates the excitatory response to NMDA in CA3 neurons. acnp.orgModulation of synaptic plasticity and memory processing.
Knee Joint (Sensory Nerve Terminals) NPY (13-36) modulates mechanosensitivity, both increasing and decreasing the response in different units. nih.govAltered sensory perception from the joint.

Future studies should employ sophisticated techniques that allow for the precise manipulation and monitoring of NPY signaling in specific neuronal populations and circuits to unravel these context-dependent actions.

Integration of Novel Technologies for Circuit-Level Analysis of Neuropeptide Y2 Receptor Function

To fully understand the complex roles of Neuropeptide Y (13-36) and its primary target, the Y2 receptor, researchers must move beyond systemic or broad regional administration and investigate their function at the level of specific neural circuits. The integration of novel technologies is paramount to achieving this level of precision.

Optogenetics and Chemogenetics: These powerful techniques allow for the control of specific neuronal populations with light or engineered ligands, respectively. youtube.com By expressing light-sensitive opsins or designer receptors exclusively activated by designer drugs (DREADDs) in Y2 receptor-expressing neurons within a particular circuit, researchers can selectively activate or inhibit these cells and observe the downstream effects on behavior and physiology. This approach will be invaluable for dissecting the precise contribution of Y2 receptor signaling in complex processes like anxiety, memory, and appetite regulation.

Mass Spectrometry Imaging (MSI): MSI is a label-free technique that enables the visualization of the spatial distribution of neuropeptides and other molecules directly in tissue sections. rsc.orgnih.govacs.org Three-dimensional MSI can provide detailed maps of where NPY (13-36) and other NPY-related peptides are located within specific brain structures and even individual cells. acs.orgbiorxiv.org This information is crucial for understanding the anatomical basis of the regional-specific effects of NPY (13-36) and for identifying the specific circuits where it exerts its influence.

Advanced Imaging and Electrophysiology: Combining these circuit manipulation and mapping techniques with advanced imaging methods, such as two-photon microscopy, and in vivo electrophysiology will allow for the real-time monitoring of neuronal activity in response to Y2 receptor modulation. This will provide a dynamic view of how NPY (13-36) alters information processing within defined neural pathways.

The following table outlines how these novel technologies can be applied to advance our understanding of Y2 receptor function.

TechnologyApplication in NPY (13-36) ResearchPotential Insights
Optogenetics/Chemogenetics Selective activation or inhibition of Y2 receptor-expressing neurons in specific brain circuits. youtube.comCausal relationship between Y2 receptor activity in a defined circuit and a specific behavior or physiological response.
Mass Spectrometry Imaging (MSI) 3D mapping of the distribution of NPY (13-36) and other NPY fragments in the brain and other tissues. acs.orgbiorxiv.orgIdentification of the precise anatomical loci of NPY (13-36) action and its colocalization with other signaling molecules.
Cryo-Electron Microscopy (Cryo-EM) Determining the high-resolution structure of the Y2 receptor in complex with NPY (13-36) and other ligands. nih.govnih.govUnderstanding the molecular basis of ligand selectivity and receptor activation, facilitating rational drug design.
Genetic-based Anatomical Disconnect Independent manipulation of neurotransmitter and neuropeptide genes in distinct cell types within a circuit. nih.govElucidation of the coordinated actions of co-released signaling molecules, such as NPY and GABA, in controlling circuit output.

The integration of these cutting-edge technologies will undoubtedly lead to a more refined and comprehensive understanding of the role of Neuropeptide Y (13-36) and the Y2 receptor in regulating complex biological systems.

Comprehensive Comparative Studies Across Diverse Species to Uncover Evolutionary Insights into Neuropeptide Y System

The Neuropeptide Y system is highly conserved throughout vertebrate evolution, suggesting its fundamental importance in a wide range of physiological processes. diva-portal.org Comprehensive comparative studies across diverse species are essential for uncovering the evolutionary history of the NPY system, including the function of Neuropeptide Y (13-36) and its Y2 receptor, and for identifying both conserved and species-specific roles.

The NPY family of peptides and their receptors exhibit evolutionary complexity. researchgate.net While the ancestral vertebrate likely had a single peptide gene and three Y receptor genes, subsequent gene duplications and losses have led to variations in the NPY system across different lineages. researchgate.net For example, mammals have lost some of the Y receptor subtypes that are present in other vertebrates like frogs. diva-portal.orgresearchgate.net

Comparative studies have already revealed interesting species differences. For instance, in the cane toad, NPY and the Y2 agonist NPY (13-36) inhibit retinotectal transfer, suggesting a role in visual processing that may differ from its functions in mammals. researchgate.net In fish, the NPY system is involved in the regulation of cardiac function and shows age-related changes in both the brain and the gut, highlighting its importance throughout the lifespan. nih.govmdpi.com

The table below provides a snapshot of comparative findings related to the NPY system.

SpeciesKey Finding Related to NPY SystemImplication
Cane Toad (Bufo marinus) NPY and NPY (13-36) inhibit retinotectal transfer, likely via a Y2 receptor mechanism. researchgate.netA role for the Y2 receptor in modulating visual information processing.
Fish (General) NPY is involved in the regulation of cardiac function. nih.govA conserved role for NPY in cardiovascular control across vertebrates.
Zebrafish (Danio rerio) and Turquoise Killifish (Nothobranchius furzeri) NPY levels increase in the brain during aging. mdpi.comA potential role for NPY in the aging process and neuronal survival.
Guinea Pig NPY (13-36) had no effect on feeding, while other NPY analogs stimulated it, suggesting Y1 or Y5 receptor mediation. nih.govSpecies differences in the receptor subtypes mediating the orexigenic effects of NPY.
Various Mammals (Pig, Human, Mouse) High sequence identity of Y1 and Y2 receptors, while Y4, Y5, and y6 are less conserved. scispace.comDifferential evolutionary pressures on different NPY receptor subtypes.

Future comparative research should aim to:

Characterize the NPY system, including the expression and function of NPY (13-36) and the Y2 receptor, in a broader range of vertebrate and invertebrate species.

Investigate the functional consequences of the evolutionary changes in the NPY system, such as gene duplications and losses.

Utilize a comparative approach to identify novel functions of the NPY system that may not be apparent from studies in traditional laboratory animals.

By integrating molecular, anatomical, and functional data from a wide array of species, researchers can gain a deeper appreciation for the evolutionary plasticity of the Neuropeptide Y system and its fundamental contributions to animal physiology and behavior.

Q & A

Basic Research Questions

Q. What experimental methods confirm the Y2 receptor selectivity of Neuropeptide Y (13-36) (porcine)?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-BH-NPY) in porcine colon tissues are standard. Compare displacement curves of NPY (13-36) with Y1/Y2-specific ligands like [Leu³¹,Pro³⁴]NPY. A higher affinity for Y2 receptors is indicated by lower IC₅₀ values (e.g., 0.4 nM for Y2 vs. >100 nM for Y1 in porcine models) .
  • Validation : Use autoradiography or fluorescence-based assays to confirm receptor localization in target tissues (e.g., neuronal ganglia).

Q. How is Neuropeptide Y (13-36) structurally characterized to ensure purity and activity in research settings?

  • Methodological Answer :

Synthesis : Solid-phase peptide synthesis (SPPS) followed by HPLC purification (≥95% purity, retention time ~10–12 minutes) .

Mass Spectrometry : Confirm molecular weight (MW: ~3993.4 Da for porcine variant) .

Functional Testing : Validate agonist activity via cAMP inhibition assays in Y2-transfected cell lines .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying NPY (13-36) binding kinetics in heterogeneous tissues?

  • Methodological Answer :

  • Tissue Preparation : Use fresh porcine colon/spleen tissues to preserve receptor integrity. Avoid freeze-thaw cycles that degrade peptide-binding capacity .
  • Buffer Composition : Include protease inhibitors (e.g., PMSF) and GTP-γ-S (to stabilize G-protein-coupled receptors) during incubation .
  • Data Normalization : Express binding data as % inhibition relative to non-specific binding (e.g., measured in the presence of 1 µM unlabeled NPY).

Q. How to resolve discrepancies in NPY (13-36) efficacy across different studies (e.g., partial vs. full inhibition of [¹²⁵I]-BH-NPY binding)?

  • Analysis Framework :

Tissue Specificity : Compare binding affinities in distinct tissues (e.g., porcine colon vs. spleen) where Y2 receptor density varies .

Ligand Concentration : Use dose-response curves (0.1–1000 nM) to identify non-linear effects. NPY (13-36) shows full inhibition at 100 nM in colon but only partial in low-density tissues .

Statistical Methods : Apply ANOVA with post-hoc tests to assess significance of IC₅₀ differences (e.g., p=0.032 for NPY (13-36) vs. [Leu³¹,Pro³⁴]NPY) .

Q. What advanced techniques elucidate NPY (13-36)'s role in neuronal communication beyond receptor binding?

  • Methodological Answer :

  • Patch-Clamp Electrophysiology : Measure post-synaptic currents in Y2-expressing neurons to assess NPY (13-36)-induced inhibition of cAMP or Ca²⁺ signaling .
  • Optogenetic Interrogation : Combine NPY (13-36) application with channelrhodopsin activation to map synaptic pathways in real time .

Data Contradiction and Synthesis

Q. How to reconcile conflicting findings about NPY (13-36)'s potency in human vs. porcine models?

  • Critical Analysis :

  • Species Variability : Human Y2 receptors may exhibit 10–20% lower affinity due to amino acid sequence differences (e.g., residue 23 substitutions) .
  • Experimental Design : Cross-validate using humanized Y2 receptor cell lines and ensure consistent assay conditions (e.g., pH, temperature) .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases. Use tools like neXtProt for protein data validation .
  • Reproducibility : Document buffer compositions, tissue sources, and statistical thresholds in detail (e.g., α=0.05 for significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.